molecular formula C12H13NO B188664 6-Isopropylindole-3-carboxaldehyde CAS No. 170489-34-6

6-Isopropylindole-3-carboxaldehyde

Cat. No.: B188664
CAS No.: 170489-34-6
M. Wt: 187.24 g/mol
InChI Key: KAJUTJHDGBYGSL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indole derivatives, which include 6-isopropylindole-3-carboxaldehyde, are known to interact with various biological targets due to their versatile structure .

Mode of Action

Indole-3-carboxaldehyde derivatives are known to undergo reactions to form various bioactive materials . For instance, indole-3-carboxaldehyde can undergo a copper-catalyzed reaction with dihalides to form various derivatives . These reactions could potentially alter the activity of the compound and its interaction with biological targets.

Biochemical Pathways

For example, indole-3-carboxaldehyde is a product of the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can also participate in the formation of Schiff bases through the condensation reaction of its aldehyde group with various amine derivatives .

Pharmacokinetics

The molecular weight of the compound is 18724 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives, including this compound, could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota composition could potentially influence the production and action of indole derivatives. Additionally, dietary factors can also influence the production and action of indole derivatives .

Preparation Methods

The synthesis of 6-Isopropylindole-3-carboxaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a chemical reaction that produces indoles from phenylhydrazines and ketones or aldehydes under acidic conditions. Another method is the Reissert reaction, which involves the reaction of an indole with an acyl chloride in the presence of a base. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Properties

IUPAC Name

6-propan-2-yl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-14)6-13-12(11)5-9/h3-8,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJUTJHDGBYGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170489-34-6
Record name 6-Isopropylindole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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